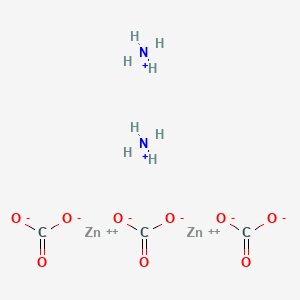

Carbonic acid,ammonium zinc salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ammonium bicarbonate is an inorganic compound with the chemical formula NH₄HCO₃Commonly referred to as bicarbonate of ammonia, ammonium hydrogen carbonate, or hartshorn, it is a colorless solid that decomposes readily to carbon dioxide, water, and ammonia .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium bicarbonate is traditionally synthesized through the reaction of gaseous ammonia with carbon dioxide in water under pressure. The reaction can be simplified as follows: [ \text{NH}_3 (g) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) \rightarrow \text{NH}_4\text{HCO}_3 (s) ] Due to the volatile nature of its constituents, ammonium bicarbonate tends to decompose upon standing, especially in the presence of moisture, necessitating storage in a cool and dry place .

Industrial Production Methods: In industrial settings, ammonium bicarbonate is produced by combining carbon dioxide and ammonia. The reaction solution is kept cold to allow the precipitation of the product as a white solid. About 100,000 tons were produced in this way in 1997 .

化学反応の分析

Types of Reactions: Ammonium bicarbonate undergoes several types of chemical reactions, including decomposition, neutralization, and substitution reactions.

Common Reagents and Conditions:

Decomposition: Upon heating, ammonium bicarbonate decomposes into ammonia, carbon dioxide, and water. [ \text{NH}_4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Neutralization: It reacts with acids to form ammonium salts and carbon dioxide. [ \text{NH}_4\text{HCO}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]

Substitution: It reacts with sodium hydroxide to form sodium carbonate, ammonium hydroxide, and water. [ \text{NH}_4\text{HCO}_3 + 2\text{NaOH} \rightarrow \text{Na}_2\text{CO}_3 + \text{NH}_4\text{OH} + \text{H}_2\text{O} ]

Major Products Formed: The major products formed from these reactions include ammonia, carbon dioxide, water, ammonium salts, and sodium carbonate .

科学的研究の応用

Ammonium bicarbonate has a wide array of applications across various scientific fields:

Chemistry: It serves as a buffer in lyophilization and matrix-assisted laser desorption/ionization (MALDI).

Biology: It is used in protein purification and as a reagent in biochemical assays.

Medicine: It is used in the preparation of certain pharmaceuticals and as a leavening agent in the food industry.

Industry: It is used as a fertilizer, in fire extinguishers, in the manufacturing of dyes, ceramics, and paints, and in leather tanning

作用機序

Ammonium bicarbonate exerts its effects primarily through its decomposition into ammonia, carbon dioxide, and water. This decomposition is facilitated by heat and moisture. The ammonia produced can act as a reducing agent in various chemical processes, while the carbon dioxide can be used in carbonation reactions .

類似化合物との比較

- Ammonium carbonate (NH₄)₂CO₃

- Sodium bicarbonate NaHCO₃

- Potassium bicarbonate KHCO₃

Comparison:

- Ammonium carbonate: Similar to ammonium bicarbonate, it decomposes to release ammonia and carbon dioxide. it is more stable and less prone to decomposition at room temperature.

- Sodium bicarbonate: Commonly known as baking soda, it is used widely in baking and as an antacid. It is more stable than ammonium bicarbonate and does not release ammonia.

- Potassium bicarbonate: Used as a fire suppressant and in agriculture, it is similar to sodium bicarbonate but provides potassium as a nutrient .

Ammonium bicarbonate stands out due to its unique ability to decompose readily, making it useful in applications where the release of ammonia and carbon dioxide is beneficial.

特性

CAS番号 |

40861-29-8 |

|---|---|

分子式 |

C3H8N2O9Zn2 |

分子量 |

346.9 g/mol |

IUPAC名 |

diazanium;dizinc;tricarbonate |

InChI |

InChI=1S/3CH2O3.2H3N.2Zn/c3*2-1(3)4;;;;/h3*(H2,2,3,4);2*1H3;;/q;;;;;2*+2/p-4 |

InChIキー |

QOPSSYZLVIENBR-UHFFFAOYSA-J |

正規SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Zn+2].[Zn+2] |

物理的記述 |

Liquid 30-40% Aqueous solution: Colorless liquid with an ammoniacal odor; [BASF MSDS] |

関連するCAS |

1066-33-7 (Parent) 23713-49-7 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)

![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)

![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)

![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)

![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)